EP2 receptor antagonist-1
CAS No.:
Cat. No.: VC14568578
Molecular Formula: C24H22N4O5
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H22N4O5 |
---|---|
Molecular Weight | 446.5 g/mol |
IUPAC Name | oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Standard InChI | InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2 |
Standard InChI Key | OHXALKVNKANGKL-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N |
Introduction
Discovery and Structural Characteristics of EP2 Receptor Antagonist-1
EP2 receptor antagonist-1 emerged from efforts to overcome the competitive inhibition paradigm of existing EP2 antagonists. Structural analysis reveals a small molecule with a molecular weight of 437.5 g/mol and a benzodiazepine-derived scaffold optimized for allosteric binding . Docking studies into a homology model of the human EP2 receptor (hEP2) predict its interaction with a cytoplasmic pocket near the G-protein coupling domain, a site conserved across β2-adrenergic, CCR9, and CCR2 receptors . This binding location enables modulation of receptor activity without direct competition with orthosteric agonists like prostaglandin E2 (PGE2).
Mechanism of Action: Agonist-Dependent Allosteric Antagonism
Unlike conventional antagonists, EP2 receptor antagonist-1 operates through a reversible, agonist-dependent mechanism. In C6 glioma cells overexpressing hEP2 (C6G-hEP2), it reduces cAMP accumulation induced by PGE2 and other EP2 agonists in a non-competitive manner. The degree of inhibition varies with the agonist used, suggesting context-dependent efficacy . For example:
-
Butaprost (EP2-selective agonist): Maximal efficacy reduction of 70% at 10 μM antagonist concentration .
-
PGE2 (endogenous agonist): 50% inhibition of cAMP at 1 μM antagonist .
This allosteric modulation is absent in cells expressing EP4, IP, or DP1 receptors, confirming subtype selectivity .
In Vitro Pharmacological Effects
Cytokine Modulation in Microglial Cells
In BV2 microglial cells expressing hEP2 (BV2-hEP2), EP2 receptor antagonist-1 alters cytokine mRNA levels:
Cytokine | Effect of Antagonist-1 (vs. Agonist Alone) | Reference |
---|---|---|
IL-6 | ↓ 60% | |
IL-1β | ↓ 45% | |
TNF-α | ↑ 2.5-fold | |
hEP2 mRNA | ↓ 30% |
The paradoxical increase in TNF-α highlights the complex role of EP2 signaling in inflammation, where cAMP elevation typically suppresses TNF-α release . Antagonist-1’s disruption of this pathway may enhance TNF-α-driven immune responses in specific contexts.
Selectivity and Off-Target Profiles
Screening against related receptors confirms minimal off-target activity:
Receptor | Activity at 10 μM Antagonist-1 | Model System |
---|---|---|
EP4 | No effect | C6G-hEP4 cells |
IP (PGI2) | No effect | C6G-IP cells |
DP1 | No effect | C6G-DP1 cells |
CCR9 | Partial inhibition | HEK293-CCR9 assay |
Comparative Analysis with Other EP2 Antagonists
Parameter | EP2 Antagonist-1 (CID 664888) | TG6-10-1 | PF-04418948 |
---|---|---|---|
Mechanism | Allosteric, agonist-dependent | Orthosteric | Orthosteric |
Selectivity (EP2/EP4) | >100-fold | >50-fold | >100-fold |
TNF-α Modulation ↑ 2.5-fold | ↔ | ↔ | |
BBB Penetrance | High | Moderate | Low |
Clinical Stage | Preclinical | Preclinical | Phase I completed |
Challenges and Future Directions
While EP2 receptor antagonist-1 shows promise, its agonist-dependent mechanism necessitates precise dosing to avoid paradoxical effects in low-agonist environments . Structural optimization to improve binding kinetics and oral bioavailability is ongoing. Combination therapies with EP4 antagonists (e.g., ACT-1002-4391) may enhance anti-tumor efficacy, as dual EP2/EP4 blockade synergistically activates anti-cancer immunity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume